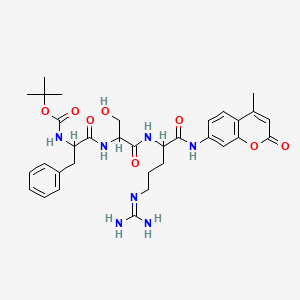
L-Alanyl-L-proline hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ala-Pro hydrate: L-Alanyl-L-proline hydrate , is a dipeptide compound composed of the amino acids alanine and proline. It is commonly used in biochemical and physiological studies due to its stability and suitability for ligand binding assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ala-Pro hydrate can be synthesized through the coupling of alanine and proline using standard peptide synthesis techniques. The reaction typically involves the activation of the carboxyl group of alanine, followed by its coupling with the amino group of proline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of Ala-Pro hydrate involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers to ensure high yield and purity. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ala-Pro hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Ala-Pro hydrate can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Ala-Pro hydrate has a wide range of scientific research applications, including:
Chemistry: Used in physicochemical studies to evaluate dipeptide separation technologies.
Biology: Employed in studies of cell uptake mechanisms and dipeptide metabolism.
Medicine: Investigated for its potential benefits in cell growth supplementation and as a model compound in drug development.
Industry: Utilized in the production of peptide-based products and as a standard in ligand binding assays.
Mécanisme D'action
The mechanism of action of Ala-Pro hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as prolidases, which catalyze the hydrolysis of dipeptides. Additionally, Ala-Pro hydrate may influence cell signaling pathways and metabolic processes through its incorporation into peptides and proteins .
Comparaison Avec Des Composés Similaires
- L-Alanyl-L-leucine hydrate
- L-Alanyl-L-lysine hydrate
- L-Alanyl-L-glycine hydrate
- L-Alanyl-L-tyrosine hydrate
- L-Alanyl-L-phenylalanine hydrate
Comparison: Ala-Pro hydrate is unique due to its specific combination of alanine and proline, which imparts distinct physicochemical properties. Compared to other alanyl dipeptides, Ala-Pro hydrate exhibits unique stability and suitability for ligand binding assays, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C8H16N2O4 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C8H14N2O3.H2O/c1-5(9)7(11)10-4-2-3-6(10)8(12)13;/h5-6H,2-4,9H2,1H3,(H,12,13);1H2/t5-,6-;/m0./s1 |
Clé InChI |
SSUWZOPYGFOQJA-GEMLJDPKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.O |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B12063027.png)
![8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione](/img/structure/B12063035.png)






